
trans-Clovamide
Overview
Description
Trans-Clovamide, also known as N-caffeoyl-L-3,4-dihydroxyphenylalanine, is a derivative of caffeic acid. It belongs to the class of phenolamides, specifically hydroxycinnamic acid amides. This compound is naturally found in various plants, including Theobroma cacao (cocoa) and Trifolium pratense (red clover). This compound has garnered significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, antiplatelet, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-Clovamide can be synthesized through a peptide coupling reaction between trans-caffeic acid and L-DOPA methyl ester. The reaction typically involves the use of coupling agents such as thionyl chloride in methanol to form the desired product . The synthetic route can be summarized as follows:
Starting Materials: Trans-caffeic acid and L-DOPA methyl ester.
Reaction Conditions: The reaction is carried out in the presence of thionyl chloride in methanol.
Product Formation: The resulting product is this compound, which can be purified and characterized using techniques such as nuclear magnetic resonance spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of engineered microbial hosts, such as Saccharomyces cerevisiae and Lactococcus lactis, has also been explored for the biosynthesis of clovamide and its analogues .
Chemical Reactions Analysis
Antioxidant Mechanisms of Clovamide
Clovamide's antioxidant action is one of its most studied properties, particularly due to the role of oxidative stress in many diseases . The mechanisms include:
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Hydrogen Atom Transfer (HAT) : Clovamide can donate hydrogen atoms to neutralize free radicals .
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Single-Electron Transfer (SET) : It can also transfer single electrons to reduce radicals .
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Sequential Proton Loss Electron Transfer (SPLET) : This involves the sequential loss of a proton followed by electron transfer .
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Chelation of Transition Metal Ions : Clovamide can chelate transition metal ions, reducing their ability to catalyze harmful reactions .
Recent studies using liquid chromatography–mass spectrometry (LC-MS) suggest that HAT is the most favored mechanism for clovamide's antioxidant action . Clovamide is a more effective scavenger of hydroxyl radicals than peroxyl radicals, especially in non-polar environments .
Clovamide Derivatives and their Antioxidant Activity
A series of clovamide derivatives have been synthesized using a coupling reaction between L-phenylalanine (L-DOPA; L-dopamine) and cinnamic acid derivatives . The DPPH- -scavenging efficiencies of some clovamide esters showed EC50 values ranging from 1.55 to 4.23 μg/mL, which is comparable to quercetin (IC50 = 1.20 μg/mL) .
Two ester derivatives of clovamide, N-caffeoyl-L-tyrosine and N-caffeoyl-L-dihydroxyphenylalanine, have been examined for their potential as food or cosmetic antioxidant additives . These esters effectively protect soybean oil components against autoxidation, with activity comparable to or higher than known antioxidants like α-tocopherol and ascorbic acid .
Role in Plant Resistance
Clovamide acts as a resistance factor against pathogens in plants. It inhibits the growth of Phytophthora, a genus of plant pathogens affecting cacao . Additionally, clovamide is a substrate for cacao polyphenol oxidase, contributing to enzymatic browning, which is a part of the plant's defense mechanism .
Clovamide Content Variation in Plants
The content of clovamide can vary significantly based on the plant species, subspecies, and even the genotype . For instance, trans-clovamide can accumulate up to 1% of the dry matter in the aerial parts of T. pratense, with its content depending on the genotype . In an 80% methanol extract from T. pratense, the clovamide content was 15.6 mg/g of dry weight, whereas in the same extract from T. pratense subsp. nivale, the content was 8.2 mg/g of dry weight .
Impact of HMT Silencing on Clovamide Accumulation
Silencing HMT (hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase) in red clover can lead to reductions in clovamide accumulation . Plants with severe reductions in phaselic acid accumulation also showed substantial reductions in clovamide levels (to about 10% of wild-type levels) . This suggests that a gene encoding a transferase responsible for clovamide biosynthesis shares sufficient nucleotide sequence identity with HMT to be downregulated by the HMT RNAi construct .
In vitro Activity of HDT
Experiments with recombinant proteins showed that the protein products of cloned HDT cDNAs could transfer a hydroxycinnamoyl moiety from p-coumaroyl-, caffeoyl-, and feruloyl-CoA to L-DOPA, L-Tyr, or L-Phe . The in vitro-formed products were indistinguishable from purchased standards in terms of retention time, UV absorption spectrum, and (m/z) .
Identification of Clovamide and its Derivatives
Clovamide and its derivatives can be identified using mass spectrometry. The table below lists some of the compounds identified, their M/Z values, retention times, and top MS/MS fragments .
Table 1: Identification of Clovamide and Related Compounds by Mass Spectrometry
Feature ID | M/Z | RT (min) | Top 4 MS/MS fragments | Annotation |
---|---|---|---|---|
S-4 | 358.094 | 5.65 | 135.04, 161.02, 178.05, 160.04 | Caffeoyl-DOPA/Clovamide [M-H]- |
S-8 | 342.099 | 6.27 | 135.04, 119.05, 161.02, 163.04 | Coumaroyl-DOPA [M-H]- |
S-21 | 372.110 | 7.01 | 135.04, 146.04, 218.05, 250.07 | Feruloyl-DOPA [M-H]- |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant Activity
trans-Clovamide has been shown to possess potent antioxidant properties. Studies indicate that it effectively scavenges reactive oxygen species (ROS), which are implicated in various diseases, including cardiovascular disorders and cancer. The antioxidant mechanism primarily involves hydrogen atom transfer (HAT) and single-electron transfer (SET) processes. For instance, clovamide demonstrated an EC50 value of approximately 4.87 µg/ml in DPPH assays, indicating its strong radical scavenging ability compared to other known antioxidants like quercetin .
1.2 Anti-inflammatory Effects
Research highlights this compound's role in mitigating inflammation. It has been observed to reduce oxidative stress markers and inflammatory cytokines in various cell models, suggesting its potential use in treating inflammatory diseases . Notably, clovamide-rich extracts from red clover have shown effectiveness in protecting cardiac progenitor cells from oxidative damage induced by hydrogen peroxide .
1.3 Antimicrobial Properties
this compound exhibits antimicrobial activity against several pathogens, including Helicobacter pylori and Trypanosoma evansi. Its efficacy as an antimicrobial agent positions it as a candidate for developing new therapeutic agents against resistant strains of bacteria and protozoa . Furthermore, clovamide has been studied for its potential role in inhibiting the main protease of SARS-CoV-2, indicating its promise as a lead compound for COVID-19 treatments .
Agricultural Applications
2.1 Plant Defense Mechanism
In agricultural contexts, this compound is recognized for its role in plant defense. It accumulates in response to stress factors such as pathogen attack or environmental stressors. Studies have shown that treatment with jasmonic acid induces the accumulation of clovamide in red clover roots, which may enhance resistance against pathogens like Phytophthora spp. . This suggests that this compound could be utilized as a natural biopesticide or plant growth enhancer.
2.2 Enhancing Crop Resilience
The incorporation of this compound into crop management strategies may improve resilience against biotic and abiotic stresses, thereby potentially increasing crop yields and sustainability . Its application could be particularly beneficial in organic farming practices where synthetic chemicals are restricted.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of trans-Clovamide involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the release of pro-inflammatory cytokines and decreasing the generation of reactive oxygen species.
Neuroprotective Activity: This compound protects neurons from oxidative damage and apoptosis by modulating signaling pathways involved in cell survival
Comparison with Similar Compounds
Trans-Clovamide can be compared with other similar compounds, such as:
Caffeoyl-N-tyrosine: Similar in structure but differs in the amino acid component.
Coumaroyl-N-tyrosine: Contains a coumaric acid moiety instead of caffeic acid.
Feruloyl-N-dopamine: Contains a ferulic acid moiety instead of caffeic acid.
Uniqueness
This compound is unique due to its specific combination of caffeic acid and L-DOPA, which imparts distinct antioxidant, anti-inflammatory, and neuroprotective properties. Its presence in cocoa and red clover also highlights its significance in the human diet and potential health benefits .
Biological Activity
Introduction
trans-Clovamide, a hydroxycinnamic acid amide, is a naturally occurring compound primarily found in plants such as Theobroma cacao (cacao) and Trifolium pratense (red clover). This compound has garnered attention for its diverse biological activities, including antioxidant properties, antimicrobial effects, and potential applications in disease resistance and therapeutic interventions. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is classified as a caffeoyl derivative, specifically the conjugate of caffeic acid with the amino acid tyrosine. Its molecular formula is . The structure is characterized by a phenolic group that contributes to its antioxidant capabilities.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it effectively scavenges reactive oxygen species (ROS), particularly hydroxyl radicals, through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET) .
Table 1: Antioxidant Activity of this compound
Study | Concentration | Method | Result |
---|---|---|---|
3 µM | DPPH Assay | Significant reduction in ROS generation in cardiomyocytes | |
Varies | LC-MS | Better scavenger of hydroxyl radicals than peroxyl radicals |
2. Antimicrobial Activity
This compound has been shown to inhibit the growth of various plant pathogens. In vitro studies demonstrated its effectiveness against Phytophthora species, which are responsible for significant agricultural losses in cacao production. The compound was found to inhibit proteolytic and pectolytic activities associated with these pathogens .
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Inhibition (%) at 100 µg/mL |
---|---|
P. megakarya | 75% |
P. palmivora | 82% |
P. tropicalis | 78% |
3. Potential Therapeutic Applications
Recent studies have explored this compound's potential as an antiviral agent, particularly against SARS-CoV-2. Molecular docking studies suggest that it may inhibit the main protease (Mpro) of the virus, thereby disrupting viral replication processes . This positions this compound as a promising candidate for drug development in treating COVID-19.
Case Study: Clovamide in Cacao Resistance
A comprehensive study on cacao genotypes revealed that the genotype 'Sca6' accumulates significantly higher levels of clovamide compared to 'ICS1'. This accumulation correlates with enhanced resistance to Phytophthora infections, highlighting the role of this compound in plant defense mechanisms .
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Mechanism : this compound acts as a radical scavenger, reducing oxidative stress by neutralizing free radicals.
- Antimicrobial Mechanism : It inhibits key enzymatic activities necessary for pathogen survival and proliferation.
- Antiviral Mechanism : By targeting viral proteases, it disrupts the replication cycle of viruses such as SARS-CoV-2.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of synthetic trans-Clovamide during characterization?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., H/C NMR, FT-IR) and chromatographic methods (HPLC with UV/Vis or MS detection) to verify structural integrity. For purity assessment, employ quantitative NMR (qNMR) or high-resolution mass spectrometry (HRMS) to detect impurities below 1% . Cross-reference with literature-reported spectral data for trans-Clovamide (CAS 53755-02-5) and validate against authentic standards if available .
Q. What analytical techniques are most reliable for quantifying trans-Clovamide in plant extracts?
- Methodological Answer : Reverse-phase HPLC coupled with diode-array detection (DAD) or tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity. Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve trans-Clovamide from co-eluting phenolic compounds. Validate the method using spike-and-recovery experiments to account for matrix effects .
Q. What are the critical stability considerations for storing trans-Clovamide in long-term studies?
- Methodological Answer : Store lyophilized trans-Clovamide in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent oxidation. Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and analyze degradation products using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for trans-Clovamide across studies?
- Methodological Answer : Conduct a systematic review of experimental variables:
- Sample preparation : Compare extraction solvents (e.g., aqueous vs. organic) and purity levels.
- Assay conditions : Scrutinize cell lines, incubation times, and control setups (e.g., solvent-only controls).
- Statistical rigor : Evaluate sample sizes, replicates, and use of ANOVA or mixed-effects models to account for variability .
- Negative controls : Include "deviant" data points in analysis to test robustness .
Q. How to design experiments to elucidate the metabolic pathways of trans-Clovamide in mammalian systems?
- Methodological Answer :
In vitro models : Use hepatic microsomes or primary hepatocytes with isotopically labeled C-trans-Clovamide to track metabolite formation via LC-HRMS.
In vivo studies : Administer labeled compound to rodents and collect plasma/urine samples at timed intervals.
Data integration : Apply cheminformatics tools (e.g., MetaboAnalyst) to map metabolic networks and identify phase I/II metabolites .
Q. What strategies optimize low yields in trans-Clovamide synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial design to test variables (e.g., temperature, catalyst loading, reaction time).
- Byproduct analysis : Characterize side products via LC-MS to identify competing reaction pathways.
- Scale-up : Validate optimal conditions in flow reactors to enhance reproducibility and yield .
Q. Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in trans-Clovamide studies when protocols vary between labs?
- Methodological Answer :
- Detailed documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental metadata.
- Collaborative validation : Share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo.
- Blinded analysis : Employ third-party labs to replicate key findings .
Q. Tables for Methodological Reference
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFXSWMDFBRGS-UXONFWTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53755-02-5 | |
Record name | trans-Clovamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRANS-CLOVAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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